molecular formula C15H11NO2 B13669309 2-(1H-indol-4-yl)benzoic acid

2-(1H-indol-4-yl)benzoic acid

Cat. No.: B13669309
M. Wt: 237.25 g/mol
InChI Key: GNCPLMLTVIKZBT-UHFFFAOYSA-N
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Description

2-(1H-indol-4-yl)benzoic acid is a compound that features an indole moiety fused to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yl)benzoic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or platinum, is common in these processes. Additionally, the reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced benzoic acid derivatives .

Scientific Research Applications

2-(1H-indol-4-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)benzoic acid
  • 2-(1H-indol-5-yl)benzoic acid
  • 2-(1H-indol-6-yl)benzoic acid

Uniqueness

2-(1H-indol-4-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This specific structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(1H-indol-4-yl)benzoic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)13-5-2-1-4-11(13)10-6-3-7-14-12(10)8-9-16-14/h1-9,16H,(H,17,18)

InChI Key

GNCPLMLTVIKZBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)C(=O)O

Origin of Product

United States

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